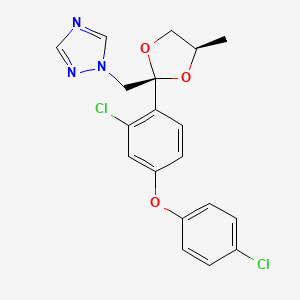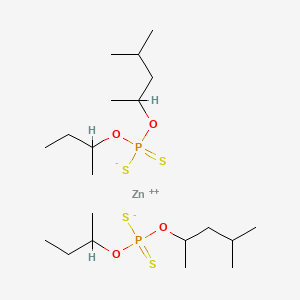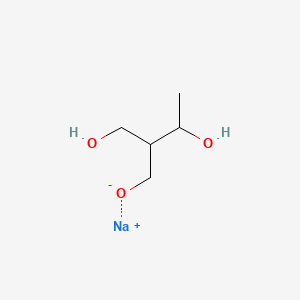
2-(Hydroxymethyl)butane-1,3-diol, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)butane-1,3-diol, sodium salt is an organic compound with the molecular formula C5H11NaO3. It is a sodium salt derivative of 2-(hydroxymethyl)butane-1,3-diol, which is a type of diol. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)butane-1,3-diol, sodium salt typically involves the reaction of n-butyraldehyde with formaldehyde under alkaline conditions. This aldol condensation reaction produces the desired diol, which is then converted to its sodium salt form. The reaction solution is concentrated to remove salts, decolorized using ion exchange resin, purified, and finally evaporated using a thin film evaporator .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as ion exchange and thin film evaporation, is crucial to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)butane-1,3-diol, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent diol form.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields the parent diol.
Substitution: Forms various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)butane-1,3-diol, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)butane-1,3-diol, sodium salt involves its interaction with various molecular targets. In biochemical applications, it can stabilize proteins and enzymes by forming hydrogen bonds with their functional groups. This stabilization effect is crucial for maintaining the activity and integrity of biological molecules under various conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)butane-1,3-diol: The parent diol form without the sodium salt.
Tris(hydroxymethyl)aminomethane (Tris): A similar compound used as a buffering agent in biological and chemical applications.
Uniqueness
2-(Hydroxymethyl)butane-1,3-diol, sodium salt is unique due to its specific chemical structure, which imparts distinct properties such as solubility and reactivity. Its sodium salt form enhances its stability and makes it suitable for various industrial and research applications.
Eigenschaften
CAS-Nummer |
68683-36-3 |
|---|---|
Molekularformel |
C5H11NaO3 |
Molekulargewicht |
142.13 g/mol |
IUPAC-Name |
sodium;3-hydroxy-2-(hydroxymethyl)butan-1-olate |
InChI |
InChI=1S/C5H11O3.Na/c1-4(8)5(2-6)3-7;/h4-6,8H,2-3H2,1H3;/q-1;+1 |
InChI-Schlüssel |
GBVRETNNIAAVDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CO)C[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





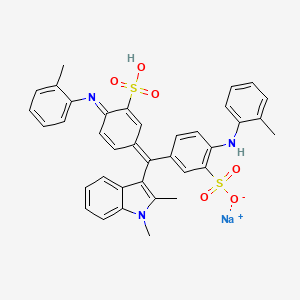


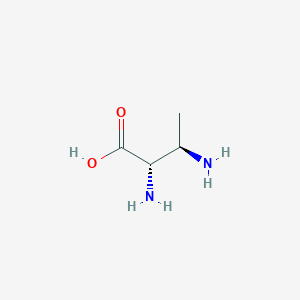


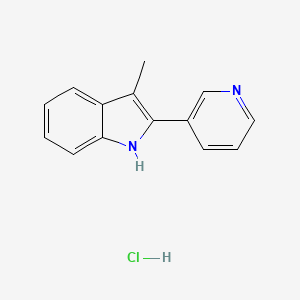
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
